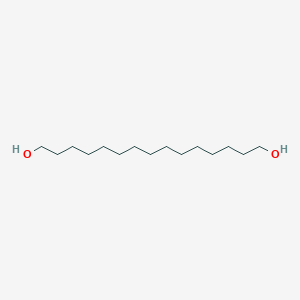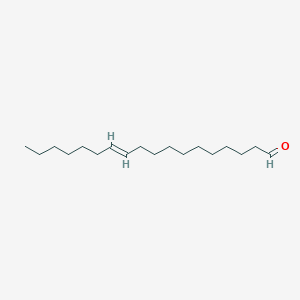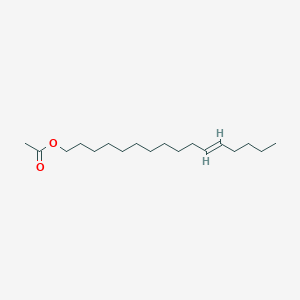
1,15-Pentadecanediol
Vue d'ensemble
Description
1,15-Pentadecanediol, also known as pentadecane-1,15-diol, is an α,ω-alkanediol compound with the molecular formula C15H32O2. It features two hydroxyl groups positioned at both ends of its aliphatic carbon chain. This compound has been studied for its crystal structures, melting point behavior, and molecular packing .
Molecular Structure Analysis
1,15-Pentadecanediol has a linear carbon backbone with 15 carbon atoms. The terminal hydroxyl groups exhibit different conformations: one is in a gauche conformation, while the other is trans . The compound’s 2D structure is shown below: !1,15-Pentadecanediol
Applications De Recherche Scientifique
Structural Analysis
1,15-Pentadecanediol has been studied extensively using Powder X-ray Diffraction (PXRD) and Polarized Light Microscopy (PLM) . These techniques allow researchers to understand the crystal structure of the compound, which is crucial for its applications in various fields .
Synthesis and Recrystallization
The compound can be synthesized from 15-hydroxypentadecanoic acid . It can also be recrystallized from ethyl ether, which may result in slight differences in the refined structure .
Phase Change Studies
High-temperature phase changes of 1,15-Pentadecanediol have been studied . This is important for understanding how the compound behaves under different conditions, which can be useful in fields like materials science and engineering .
Molecular Packing
The molecular packing of 1,15-Pentadecanediol displays marked differences between compounds with an even and odd number of carbon atoms . This “even-odd behavior” has been widely studied and can have implications for the compound’s properties and applications .
Glancing Incidence X-ray Diffraction (GIXD)
GIXD is a technique used to study the surface structure of a material. It has been used to analyze two samples of 1,15-Pentadecanediol: one recrystallized from ethyl ether (PTDOL-R) and one as obtained from synthesis (PTDOL-NR) .
Energetic Calculations
Energetic calculations have been performed on 1,15-Pentadecanediol . These calculations can provide valuable information about the compound’s stability and reactivity .
Propriétés
IUPAC Name |
pentadecane-1,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333868 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,15-Pentadecanediol | |
CAS RN |
14722-40-8 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,15-Pentadecanediol and how do they relate to its crystal packing?
A1: 1,15-Pentadecanediol (C15H32O2) is an α,ω-alkanediol with a long hydrocarbon chain and a hydroxyl group at each end [, ]. This structure leads to interesting crystal packing behavior. Studies have shown that the molecules arrange themselves in layers similar to the smectic A phase of liquid crystals []. This layered arrangement is influenced by the conformation of the terminal hydroxyl groups. In the crystal structure, one hydroxyl group adopts a gauche conformation relative to the hydrocarbon chain, while the other adopts a trans conformation []. This conformation, combined with the odd number of carbon atoms in the chain, leads to a specific type of crystal packing, distinct from even-numbered α,ω-alkanediols [, ].
Q2: How does the crystal structure of 1,15-Pentadecanediol differ depending on the recrystallization method?
A2: X-ray diffraction studies have revealed subtle variations in the crystal structure of 1,15-Pentadecanediol depending on the sample preparation method []. Specifically, the unit cell parameters exhibit minor differences between 1,15-Pentadecanediol recrystallized from ethyl ether (PTDOL-R) and the as-synthesized form (PTDOL-NR) []. While both crystallize in the P212121 space group, the unit cell dimensions (a, b, c) show slight deviations, highlighting the sensitivity of crystal packing to the purification and crystallization process [].
Q3: Can 1,15-Pentadecanediol be synthesized via a cyclic rearrangement reaction, and if so, what is the significance?
A3: Yes, 1,15-Pentadecanediol can be synthesized through a zincate-mediated rearrangement reaction using bicyclo[13.1.0]pentadecane-1,15-diol as a starting material []. This reaction, catalyzed by an organozincate complex, offers a unique approach to generating 14-membered cyclic vic-diols from smaller cyclic substrates []. This methodology holds potential for the synthesis of macrocyclic compounds, which are valuable building blocks in various chemical disciplines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














